molecular formula C16H32N2O5 B7101268 tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate

tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate

Cat. No.: B7101268
M. Wt: 332.44 g/mol
InChI Key: HUXXGNUNIAIQLQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a dimethoxyethyl(ethyl)amino substituent. It is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O5/c1-9-18(11-13(21-7)22-8)12(19)10-16(5,6)17-14(20)23-15(2,3)4/h13H,9-11H2,1-8H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXXGNUNIAIQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(OC)OC)C(=O)CC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,2-dimethoxyethylamine.

    Protection and Functionalization: The tert-butyl carbamate is protected using tert-butoxycarbonyl (Boc) protection. The 2,2-dimethoxyethylamine is then functionalized to introduce the ethyl group.

    Coupling Reaction: The protected carbamate and the functionalized amine are coupled under specific reaction conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using acidic conditions, such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It can modulate biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-oxiranylmethyl)carbamate

Uniqueness

tert-Butyl N-[4-[2,2-dimethoxyethyl(ethyl)amino]-2-methyl-4-oxobutan-2-yl]carbamate is unique due to its specific structural features, such as the presence of the dimethoxyethyl(ethyl)amino group and the oxobutan-2-yl moiety. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds.

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